Cas no 709-19-3 (2-methyl-1H-1,3-benzodiazole-6-carboxylic acid)

2-methyl-1H-1,3-benzodiazole-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-1H-benzo[d]imidazole-5-carboxylic acid
- 2-Methyl-3H-benzimidazole-5-carboxylic acid
- 2-Methyl-1H-benzimidazole-6-carboxylic acid
- 2-METHYL-1H BENZIMIDAZOLE-5-CARBOXYLIC ACID
- 2-Methyl-3H-benzoimidazole-5-carboxylic acid
- 2-Methylbenzimidazole-5-Carboxylic Acid
- 2-Methyl-1H-benziMidazole-5-carboxylic acid
- 2-methyl-1H-1,3-benzodiazole-6-carboxylic acid
- MFCD00800488
- PS-3079
- EN300-113264
- 2-METHYL-3H-BENZO[D]IMIDAZOLE-5-CARBOXYLIC ACID
- Oprea1_545065
- SCHEMBL1106071
- F1196-0294
- BDBM47941
- 1H-BENZIMIDAZOLE-5-CARBOXYLIC ACID, 2-METHYL-
- AC-9077
- AKOS000301481
- HMS2357C03
- 2-methylbenzimidazol-5-carboxylic acid
- W-200492
- FT-0612898
- 2-methyl-benzoimidazole-5-carboxylic acid
- 2-Methyl-1H-benzoimidazole-5-carboxylic acid
- 2-methyl-1H-benzo[d]imidazole-5carboxylic acid
- 2-methyl-1H-benzimidazol-5-carboxylic acid
- SDCCGMLS-0065823.P001
- MLS000530203
- AB07267
- SMR000135180
- GZHWABCBKGMLIE-UHFFFAOYSA-N
- AE-641/06317030
- GEO-01752
- CHEMBL482642
- Oprea1_380509
- BDBM50493791
- TS-02434
- Oprea1_303955
- AKOS000283111
- 2-methyl-1H-benzo[d]imidazole-5-carboxylicacid
- Cambridge id 5181263
- SY018444
- STR07384
- cid_1132609
- CS-0044659
- 709-19-3
- 2-Methyl-1H-1,3-Benzodiazole-5-Carboxylic Acid
- DTXSID30360609
- CHEBI:228515
- ALBB-028168
- BBL012588
- 1H-BENZIMIDAZOLE-6-CARBOXYLIC ACID, 2-METHYL-
- STL163647
-
- MDL: MFCD00800488
- インチ: 1S/C9H8N2O2/c1-5-10-7-3-2-6(9(12)13)4-8(7)11-5/h2-4H,1H3,(H,10,11)(H,12,13)
- InChIKey: GZHWABCBKGMLIE-UHFFFAOYSA-N
- ほほえんだ: CC1NC2C=CC(C(O)=O)=CC=2N=1
計算された属性
- せいみつぶんしりょう: 176.05900
- どういたいしつりょう: 176.058577502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 4
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 66Ų
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 灰色結晶粉末
- 密度みつど: 1.2662 (rough estimate)
- ゆうかいてん: >300°C
- ふってん: 307.77°C (rough estimate)
- 屈折率: 1.5570 (estimate)
- PSA: 65.98000
- LogP: 1.56950
- ようかいせい: 未確定
2-methyl-1H-1,3-benzodiazole-6-carboxylic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: S24/25
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Store at room temperature
2-methyl-1H-1,3-benzodiazole-6-carboxylic acid 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-methyl-1H-1,3-benzodiazole-6-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1291083-25g |
1H-Benzimidazole-5-carboxylic acid, 2-methyl- |
709-19-3 | 98% | 25g |
$140 | 2024-06-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5600-5G |
2-methyl-1H-1,3-benzodiazole-6-carboxylic acid |
709-19-3 | 97% | 5g |
¥ 237.00 | 2023-03-31 | |
Enamine | EN300-113264-5.0g |
2-methyl-1H-1,3-benzodiazole-5-carboxylic acid |
709-19-3 | 95% | 5.0g |
$64.0 | 2023-07-07 | |
Enamine | EN300-113264-10.0g |
2-methyl-1H-1,3-benzodiazole-5-carboxylic acid |
709-19-3 | 95% | 10.0g |
$115.0 | 2023-07-07 | |
TRC | M291108-1g |
2-Methyl-1h-benzimidazole-5-carboxylic acid |
709-19-3 | 1g |
$ 80.00 | 2022-06-04 | ||
Life Chemicals | F1196-0294-5g |
2-methyl-1H-1,3-benzodiazole-5-carboxylic acid |
709-19-3 | 95%+ | 5g |
$60.0 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115299-1g |
2-Methyl-1H-benzo[d]imidazole-5-carboxylic acid |
709-19-3 | 95% | 1g |
¥57.00 | 2024-05-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5600-50G |
2-methyl-1H-1,3-benzodiazole-6-carboxylic acid |
709-19-3 | 97% | 50g |
¥ 1,518.00 | 2023-03-31 | |
abcr | AB223362-5g |
2-Methyl-1H-benzimidazole-5-carboxylic acid, 97%; . |
709-19-3 | 97% | 5g |
€105.70 | 2025-03-19 | |
Life Chemicals | F1196-0294-1g |
2-methyl-1H-1,3-benzodiazole-5-carboxylic acid |
709-19-3 | 95%+ | 1g |
$21.0 | 2023-09-07 |
2-methyl-1H-1,3-benzodiazole-6-carboxylic acid 関連文献
-
Christina N. Banti,Sotiris K. Hadjikakou Metallomics 2013 5 569
-
2. Preparation of trimeric and tetrameric bis(trifluoromethyl)arsazene; X-ray study of [(CF3)2AsN]4Rakesh Bohra,Herbert W. Roesky,Joachim Lucas,Mathias Noltemeyer,George M. Sheldrick J. Chem. Soc. Dalton Trans. 1983 1011
2-methyl-1H-1,3-benzodiazole-6-carboxylic acidに関する追加情報
Recent Advances in the Study of 2-methyl-1H-1,3-benzodiazole-6-carboxylic acid (CAS: 709-19-3) and Its Applications in Chemical Biology and Medicine
2-methyl-1H-1,3-benzodiazole-6-carboxylic acid (CAS: 709-19-3) is a benzimidazole derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique heterocyclic structure, serves as a crucial building block for the synthesis of various bioactive molecules. Recent studies have explored its potential as a scaffold for drug development, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory therapies. The compound's ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for further investigation.
One of the most notable advancements in the study of 2-methyl-1H-1,3-benzodiazole-6-carboxylic acid is its role in the development of novel kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and autoimmune disorders. Researchers have synthesized a series of derivatives based on this scaffold, demonstrating potent inhibitory activity against specific kinases. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a new class of kinase inhibitors using 2-methyl-1H-1,3-benzodiazole-6-carboxylic acid as a core structure, showing promising results in preclinical models of breast cancer.
In addition to its applications in kinase inhibition, 2-methyl-1H-1,3-benzodiazole-6-carboxylic acid has also been investigated for its antimicrobial properties. A recent study highlighted its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action involves disrupting bacterial cell wall synthesis, making it a potential candidate for the development of new antibiotics. This is particularly relevant given the growing global concern over antimicrobial resistance and the urgent need for novel therapeutic agents.
Another area of interest is the compound's potential in anti-inflammatory therapy. Research has shown that derivatives of 2-methyl-1H-1,3-benzodiazole-6-carboxylic acid can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. A 2022 study demonstrated that these derivatives significantly reduced inflammation in animal models of rheumatoid arthritis, suggesting their potential as a new class of anti-inflammatory drugs. The study also noted the compound's favorable pharmacokinetic profile, including good oral bioavailability and low toxicity.
The synthesis and optimization of 2-methyl-1H-1,3-benzodiazole-6-carboxylic acid derivatives have also been a focus of recent research. Advances in synthetic chemistry have enabled the development of more efficient and scalable methods for producing these compounds. For example, a 2023 paper in Organic Letters described a novel one-pot synthesis approach that significantly improved yield and reduced production costs. Such advancements are critical for facilitating the transition from laboratory-scale research to industrial-scale production, ultimately supporting the development of new drugs.
Despite these promising developments, challenges remain in the clinical translation of 2-methyl-1H-1,3-benzodiazole-6-carboxylic acid-based therapies. Issues such as off-target effects, metabolic stability, and formulation optimization need to be addressed in future studies. However, the growing body of research underscores the compound's potential as a versatile scaffold for drug discovery. Continued investigation into its biological activities and synthetic modifications will likely yield further breakthroughs in the coming years.
In conclusion, 2-methyl-1H-1,3-benzodiazole-6-carboxylic acid (CAS: 709-19-3) represents a valuable tool in chemical biology and medicinal chemistry. Its diverse applications, ranging from kinase inhibition to antimicrobial and anti-inflammatory therapy, highlight its significance in contemporary research. As synthetic methodologies and biological understanding advance, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.
709-19-3 (2-methyl-1H-1,3-benzodiazole-6-carboxylic acid) 関連製品
- 15788-16-6(1H-1,3-benzodiazole-6-carboxylic acid)
- 2385575-25-5(Ethyl 3-chloro-2-fluoro-5-formylbenzoate)
- 1807029-44-2(2-Bromo-5-cyano-4-nitrobenzoic acid)
- 2680801-60-7(2-(1r,4r)-4-(acetamidomethyl)cyclohexylacetic acid)
- 2227709-17-1(rac-(1R,3S)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclohexane-1-carboxylic acid)
- 1343703-94-5(2-Amino-4,4-dimethylpentan-1-ol)
- 888460-09-1(N-(2H-1,3-benzodioxol-5-yl)-3-(2-chlorobenzamido)-1-benzofuran-2-carboxamide)
- 527751-30-0(2H-1-Benzopyran-2-one,4-ethoxy-6-fluoro-(9CI))
- 1710661-07-6(5-Bromo-2-(3-bromo-pyridin-2-yl)-2H-[1,2,3]triazole-4-carboxylic acid)
- 1223862-48-3(1-{6-[(3-fluorophenyl)sulfanyl]pyridazin-3-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide)
